6-Mercapto-6-deoxy-|A-Cyclodextrin

Catalog No.
S3265426
CAS No.
81644-55-5
M.F
C42H70O34S
M. Wt
1151.05
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Mercapto-6-deoxy-|A-Cyclodextrin

CAS Number

81644-55-5

Product Name

6-Mercapto-6-deoxy-|A-Cyclodextrin

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23S,25S,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,30,35-hexakis(hydroxymethyl)-25-(sulfanylmethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol

Molecular Formula

C42H70O34S

Molecular Weight

1151.05

InChI

InChI=1S/C42H70O34S/c43-1-8-29-16(50)23(57)37(64-8)72-31-10(3-45)66-39(25(59)18(31)52)74-33-12(5-47)68-41(27(61)20(33)54)76-35-14(7-77)69-42(28(62)21(35)55)75-34-13(6-48)67-40(26(60)19(34)53)73-32-11(4-46)65-38(24(58)17(32)51)71-30-9(2-44)63-36(70-29)22(56)15(30)49/h8-62,77H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1

InChI Key

KBQFCFNGXZCYMC-FOUAGVGXSA-N

SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CS)CO)CO)O)O)O

Solubility

not available

6-Mercapto-6-deoxy-β-Cyclodextrin is a modified form of β-Cyclodextrin, which is a cyclic oligosaccharide composed of seven glucose units linked by α-1,4-glycosidic bonds. The unique feature of 6-Mercapto-6-deoxy-β-Cyclodextrin is the presence of a sulfhydryl group (-SH) at the sixth position of the glucose unit, which enhances its reactivity and allows for various applications in chemistry and biology. This compound is known for its ability to form inclusion complexes, which can encapsulate various guest molecules, thereby improving their solubility and stability.

The mechanism of action of MβCD depends on the application. Here are two potential mechanisms:

    Drug Delivery

    MβCD can form inclusion complexes with hydrophobic drugs through its hydrophobic cavity. This can enhance drug solubility, stability, and bioavailability [2].

    Biosensing

    The thiol group of MβCD can interact with metal ions, potentially enabling the development of biosensors for metal ion detection [3].

Limited information is available regarding the specific hazards of MβCD. However, as a derivative of cyclodextrins, it is generally considered to have low toxicity [1]. However, the thiol group might introduce new potential hazards. Always consult the Safety Data Sheet (SDS) for MβCD before handling it in the laboratory.

Please Note:

  • Research on MβCD is ongoing, and more detailed information on its properties and applications might become available in the future.
  • The information provided here is based on currently available scientific literature.

Cited Sources:

  • Cyclodextrin-Shop - Heptakis-(6-deoxy-6-mercapto)-beta-Cyclodextrin
  • Cyclodextrin-Shop - Hexakis-(6-deoxy-6-mercapto)-alpha-Cyclodextrin

Drug Delivery

One of the most studied applications of MβCD is in drug delivery. Its doughnut-shaped structure with a hydrophobic interior and hydrophilic exterior allows it to form inclusion complexes with poorly water-soluble drugs [1]. This improves a drug's solubility, bioavailability, and ultimately, its therapeutic efficacy [1]. Studies suggest MβCD can enhance the delivery of various drugs, including those used for cancer treatment [1].

*Source:

Material Science

MβCD's unique structure and functional group (thiol) make it an interesting material for various applications. The thiol group can form covalent bonds with gold surfaces, enabling the development of novel biosensors and drug delivery systems [1]. Additionally, MβCD can be used in the synthesis of supramolecular structures with tailored properties for specific research needs [1].

*Source:

Other Potential Applications

Research suggests MβCD may have applications in other areas like:

  • Gene delivery: MβCD could potentially be used to deliver genes into cells for gene therapy applications [2].
  • Anesthesia: MβCD derivatives might play a role in reversing neuromuscular blockade induced by certain anesthetic drugs [1].

*Source 1: *Source 2 (for gene delivery): While not widely studied for MβCD specifically, cyclodextrins in general are being explored for gene delivery applications. You can find more information on this at

  • Formation of Palladium Nanoparticles: It has been utilized in the synthesis of catalytically active palladium nanoparticles for hydrogenation reactions, such as the hydrogenation of isophorone .
  • Surface-Enhanced Raman Spectroscopy: The compound can serve as a reaction system for surface-enhanced Raman spectroscopy, enhancing signal detection through its interaction with metal surfaces .
  • Enzyme-Mimicking Catalysis: 6-Mercapto-6-deoxy-β-Cyclodextrin can imitate enzyme microenvironments, promoting specific catalytic reactions .

Research indicates that 6-Mercapto-6-deoxy-β-Cyclodextrin exhibits notable biological activities:

  • Antioxidant Properties: The sulfhydryl group contributes to antioxidant activity, potentially protecting cells from oxidative stress.
  • Drug Delivery Systems: Its ability to form inclusion complexes makes it suitable for drug delivery applications, enhancing the bioavailability of poorly soluble drugs.
  • Biocompatibility: Studies suggest that this compound is biocompatible, making it a candidate for biomedical applications such as drug formulation and targeting .

The synthesis of 6-Mercapto-6-deoxy-β-Cyclodextrin typically involves the following steps:

  • Starting Material: β-Cyclodextrin is used as the starting material.
  • Introduction of Mercapto Group: The mercapto group can be introduced via thiolation reactions using thiolating agents such as thioglycolic acid or other thiol derivatives.
  • Purification: The product is purified through methods such as recrystallization or chromatography to obtain high-purity 6-Mercapto-6-deoxy-β-Cyclodextrin .

The unique properties of 6-Mercapto-6-deoxy-β-Cyclodextrin allow for diverse applications:

  • Catalysis: Used in catalytic processes, particularly in organic synthesis and nanoparticle formation.
  • Drug Delivery: Employed in pharmaceutical formulations to enhance solubility and stability of active pharmaceutical ingredients.
  • Biosensors: Integrated into biosensor technologies due to its electrochemical properties and ability to form self-assembled monolayers on electrodes .

Interaction studies involving 6-Mercapto-6-deoxy-β-Cyclodextrin focus on its ability to form complexes with various molecules:

  • Metal Ions: It can interact with metal ions, facilitating the formation of metal complexes that are useful in catalysis.
  • Biomolecules: The compound has been studied for its interactions with proteins and nucleic acids, indicating potential roles in biochemistry and molecular biology .

Similar Compounds

Several compounds share structural similarities with 6-Mercapto-6-deoxy-β-Cyclodextrin. Here are some notable examples:

Compound NameDescription
Heptakis(6-Azido-6-deoxy)-β-CyclodextrinA derivative featuring an azido group instead of a mercapto group, useful in click chemistry.
Mono(6-Thio)-α-CyclodextrinContains a thioether group and is used in similar applications related to drug delivery.
2-Hydroxypropyl-β-CyclodextrinA more soluble derivative used widely in pharmaceutical formulations due to enhanced solubility.

Uniqueness

What sets 6-Mercapto-6-deoxy-β-Cyclodextrin apart from these similar compounds is its specific mercapto functionality, which not only enhances its reactivity but also enables unique applications in catalysis and drug delivery systems that require thiol interactions.

XLogP3

-14

Dates

Modify: 2023-08-19

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